molecular formula C13H19ClN4OS B1455125 Ethyl Thiamine CAS No. 3505-34-8

Ethyl Thiamine

Cat. No. B1455125
CAS RN: 3505-34-8
M. Wt: 314.84 g/mol
InChI Key: POIUCXXQCMUBCW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiamine, also known as Vitamin B1, is a water-soluble vitamin that plays a pivotal role in the metabolism of glucose, proteins, and lipids in the human body . It is an essential micronutrient, meaning that it cannot be synthesized by the body and must be obtained through dietary sources or supplements . Structurally, Thiamine is composed of a thiazole ring and an aminopyrimidine ring, connected by a methylene bridge .


Synthesis Analysis

Thiamine diphosphate (ThDP), an enzyme cofactor important in the metabolism of carbohydrates, amino acids, and other organic molecules, is synthesized de novo by certain bacteria, archaea, yeast, fungi, plants, and protozoans . In humans, Thiamine is absorbed through the small intestine, where it is hydrolyzed into its free form by the enzyme phosphatase .


Molecular Structure Analysis

Thiamine consists of a thiazole/thiazolium ring [5- (2-hydroxyethyl)-4-methylthiazole, THZ] linked by a methylene bridge to an aminopyrimidine ring (2-methyl-4-amino-5-hydroxymethylpyrimidine, HMP) .


Chemical Reactions Analysis

Thiamine is susceptible to degradation due to heat, light, alkaline pH, and sulfites . The degradation kinetics of thiamine have been studied, and it was found that Thiamine was significantly more stable in pH 3 than in pH 6 solutions .


Physical And Chemical Properties Analysis

Thiamine is a water-soluble vitamin . It is soluble in water, methanol, and glycerol, but practically insoluble in less polar organic solvents .

Scientific Research Applications

Thiamine's Role in Metabolic Processes

Ethyl thiamine, a derivative of thiamine (vitamin B1), plays a crucial role in various metabolic processes. It acts as a cofactor for several enzymes, notably in energy metabolism. Thiamine deficiency, commonly known as beriberi, has both clinical and subclinical manifestations. Reliable biomarkers of thiamine status, like erythrocyte transketolase activity, are essential for assessing thiamine levels in the body. This is significant in understanding the role of this compound in metabolic processes and energy production (Jones et al., 2020).

Enzymatic Hydrolysis and Metabolism

This compound's impact on enzymatic hydrolysis, specifically in relation to thiamine, is noteworthy. Studies involving compounds like O,S-diacetyl thiamine indicate the importance of thiamine derivatives in enzymatic reactions and metabolism. This includes the hydrolysis of lower thioesters and the understanding of how this compound might behave under similar conditions (Suzuoki-Ziró & Suzuoki-Tuneko, 1954).

Thiamine Deficiency in HIV-Positive Patients

Research demonstrates that thiamine deficiency, including deficiencies of its derivatives like this compound, is more common in HIV-positive patients than previously believed. The study underscores the importance of thiamine in the health of such patients, potentially influencing the research applications of this compound in similar scenarios (Müri et al., 1999).

Thiamine and Gadolinium Nanoparticles in Cancer Therapy

Thiamine-coated gadolinium nanoparticles show promise in targeting cancer cells that express thiamine transporters. This application opens up potential avenues for the use of this compound in similar nanoparticle-based therapies, particularly in targeting specific types of cancer cells (Oyewumi et al., 2003).

Role in Systemic Acquired Resistance in Plants

Thiamine, including its derivatives, is vital in plant biology, especially in inducing systemic acquired resistance (SAR) against various pathogens. This aspect can influence agricultural practices and the development of disease-resistant crops. The application of this compound in similar contexts could be beneficial for enhancing plant immunity and resistance (Ahn et al., 2005).

Mechanism of Action

Target of Action

These include the transcriptional regulator p53, poly (ADP-ribose) polymerase, prion protein PRNP, and several key metabolic enzymes . It also interacts with the TAS2R1 receptor, resulting in the activation of synaptic ion currents .

Mode of Action

Ethyl Thiamine interacts with its targets in a non-coenzyme manner . For instance, it facilitates acetylcholinergic neurotransmission upon its co-release with acetylcholine into the synaptic cleft . This is supported by the discovery of Thiamine Triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn .

Biochemical Pathways

This compound plays a crucial role in several biochemical pathways. It is involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . As a water-soluble vitamin, this compound is readily absorbed and distributed throughout the body. It is metabolized in the liver and excreted in the urine . The bioavailability of this compound is influenced by factors such as dietary intake, absorption efficiency, and the presence of transporters .

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a critical role in energy production in the mitochondria and protein synthesis . It also ensures the proper functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine . Deficiency in this compound can lead to mitochondrial dysfunction, lactate and pyruvate accumulation, and consequently to focal thalamic degeneration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress conditions can affect the antioxidant activity of this compound . Moreover, the presence of other substances, such as the antidiabetic drug metformin, can compete with this compound for common transporters, potentially affecting its bioavailability .

properties

IUPAC Name

2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4OS.ClH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIUCXXQCMUBCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747774
Record name 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3505-34-8
Record name 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl Thiamine
Reactant of Route 2
Ethyl Thiamine
Reactant of Route 3
Reactant of Route 3
Ethyl Thiamine
Reactant of Route 4
Reactant of Route 4
Ethyl Thiamine
Reactant of Route 5
Ethyl Thiamine
Reactant of Route 6
Reactant of Route 6
Ethyl Thiamine

Q & A

Q1: The abstracts mention the formation of HETPP during pyruvate transformation. What is the significance of HETPP in relation to the pyruvate dehydrogenase complex (PDC)?

A1: HETPP is a key intermediate in the reaction catalyzed by the PDC [, ]. The PDC is a crucial enzyme complex involved in the conversion of pyruvate to acetyl-CoA, a critical step in cellular respiration. During this process, thiamine pyrophosphate (TPP), a coenzyme bound to the PDC, reacts with pyruvate to form HETPP. This intermediate subsequently undergoes further reactions within the PDC, ultimately leading to the formation of acetyl-CoA.

Q2: One abstract mentions species-specific differences in the stability of the chloroplast PDC. How might these differences relate to the formation or utilization of HETPP?

A2: While the abstracts don't explicitly link species-specific PDC stability to HETPP, it's plausible that variations in PDC stability could influence the efficiency of HETPP formation and utilization []. For instance, a less stable PDC might prematurely dissociate, potentially releasing HETPP before it can be fully converted to acetyl-CoA. Conversely, a highly stable PDC might hold onto HETPP longer, potentially influencing the rate of subsequent reactions. Further research is needed to investigate the precise relationship between PDC stability and HETPP dynamics in different plant species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.